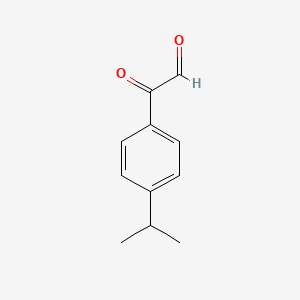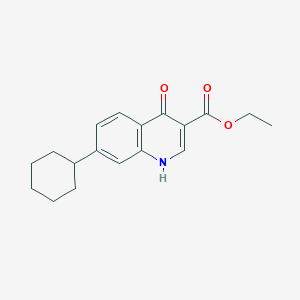
N-tert-butyl-4-nitroaniline
Vue d'ensemble
Description
N-tert-butyl-4-nitroaniline, also known as 4-tert-Butyl-2-nitroaniline, is an organic compound with the molecular formula C10H14N2O2. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tert-butyl group (-C(CH3)3). It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-nitroaniline typically involves the nitration of tert-butylbenzene followed by the reduction of the nitro group. One common method includes:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the tert-butyl group.
Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The nitration and reduction steps are optimized for large-scale production, often using automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-tert-Butylaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-tert-butyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-tert-butyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Similar structure but lacks the tert-butyl group.
2,4-Dinitroaniline: Contains two nitro groups but lacks the tert-butyl group.
Uniqueness
N-tert-butyl-4-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in similar compounds.
Propriétés
Numéro CAS |
4138-38-9 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-tert-butyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |
Clé InChI |
UTMISJPMGAMQPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8707422.png)











